molecular formula C23H24O6 B11655636 butyl {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

butyl {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11655636
M. Wt: 396.4 g/mol
InChI Key: DVVNOVXXIOGNEX-UHFFFAOYSA-N
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Description

BUTYL 2-{[3-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chromen-4-one core, substituted with a dimethylphenoxy group and a butyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-{[3-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Dimethylphenoxy Group: The chromen-4-one core is then subjected to a nucleophilic substitution reaction with 3,5-dimethylphenol in the presence of a suitable base, such as potassium carbonate, to introduce the dimethylphenoxy group.

    Esterification: The final step involves the esterification of the resulting intermediate with butyl acetate under acidic conditions, typically using a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-{[3-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols can replace the dimethylphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (acetone, ethanol).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the dimethylphenoxy group.

Scientific Research Applications

BUTYL 2-{[3-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of BUTYL 2-{[3-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 3-(((3,5-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE
  • BUTYL 3-(((3,4-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE
  • BUTYL 4-(((4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE

Uniqueness

BUTYL 2-{[3-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific substitution pattern and the presence of the chromen-4-one core, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

butyl 2-[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C23H24O6/c1-4-5-8-26-22(24)14-27-17-6-7-19-20(12-17)28-13-21(23(19)25)29-18-10-15(2)9-16(3)11-18/h6-7,9-13H,4-5,8,14H2,1-3H3

InChI Key

DVVNOVXXIOGNEX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=CC(=C3)C)C

Origin of Product

United States

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